3-Hydroxy-4-methoxycinnamic Acid-d3 (Isoferulic Acid-d3)
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Overview
Description
3-Hydroxy-4-methoxycinnamic Acid-d3, also known as Isoferulic Acid-d3, is a deuterium-labeled derivative of Isoferulic Acid. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of 3-Hydroxy-4-methoxycinnamic Acid-d3 is C10H7D3O4, and it has a molecular weight of 197.2 . This compound is often utilized in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxycinnamic Acid-d3 typically involves the deuteration of Isoferulic Acid. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of 3-Hydroxy-4-methoxycinnamic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents in large reactors, with precise control over reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methoxycinnamic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form dihydro derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
3-Hydroxy-4-methoxycinnamic Acid-d3 has a wide range of applications in scientific research:
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a marker in drug metabolism studies.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxycinnamic Acid-d3 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Isoferulic Acid: The non-deuterated form, with similar biological activities but different isotopic composition.
Ferulic Acid: Another cinnamic acid derivative with antioxidant properties.
Caffeic Acid: A related compound with similar chemical structure and biological activities.
Uniqueness: 3-Hydroxy-4-methoxycinnamic Acid-d3 is unique due to its deuterium labeling, which provides advantages in tracing and quantification in metabolic studies. The presence of deuterium atoms also enhances the stability of the compound, making it a valuable tool in research .
Properties
IUPAC Name |
(E)-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCVMIEKCOAJU-CGLOQUBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)/C=C/C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857786 |
Source
|
Record name | (2E)-3-{3-Hydroxy-4-[(~2~H_3_)methyloxy]phenyl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028203-97-5 |
Source
|
Record name | (2E)-3-{3-Hydroxy-4-[(~2~H_3_)methyloxy]phenyl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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